Isospirilene
Description
Contextualization within Relevant Chemical Classes and Structures
Isospirilene is classified as a tetraterpenoid, signifying that it is biosynthetically derived from eight isoprene (B109036) units. Structurally, it is an aliphatic or open-chain carotenoid. This acyclic structure is a common feature among many carotenoids found in photosynthetic bacteria. The extended system of conjugated double bonds in its polyene chain is responsible for its ability to absorb light in the visible spectrum and for its characteristic color.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,1'-Dimethoxy-3,4,3',4'-tetradehydro-1,2,1',2'-tetrahydro-ψ,ψ-carotene |
| Molecular Formula | C42H60O2 |
| Molecular Weight | 596.9 g/mol |
| CAS Number | 13840-03-6 |
Historical Perspectives on Initial Mentions and Early Investigations
The study of carotenoids in photosynthetic bacteria, including the spirilloxanthin (B1238478) series to which this compound belongs, has a rich history dating back to the mid-20th century. Early research on the purple non-sulfur bacterium Rhodospirillum rubrum was pivotal in understanding the diversity and function of these pigments. Initial investigations relied on techniques such as absorption spectroscopy to identify and characterize the different carotenoids present in these organisms.
The elucidation of the spirilloxanthin biosynthetic pathway was a significant milestone. Through studies involving mutant strains and the identification of metabolic intermediates, scientists were able to piece together the sequence of reactions leading to the formation of various carotenoids, including this compound. These early studies laid the groundwork for our current understanding of carotenoid biosynthesis and function in bacteria.
Significance of this compound in Contemporary Chemical and Biological Research Paradigms
This compound continues to be a subject of interest in modern research due to its multifaceted roles in bacterial physiology and its potential applications.
Detailed Research Findings:
Photosynthesis: this compound, like other carotenoids, plays a vital role in photosynthesis. It functions as an accessory light-harvesting pigment, absorbing light energy in the blue-green region of the spectrum and transferring it to bacteriochlorophylls. carotenoidsociety.orgnih.gov This process broadens the range of light that can be used for photosynthesis. carotenoidsociety.orgnih.gov Furthermore, this compound is crucial for photoprotection. It quenches harmful triplet excited states of bacteriochlorophyll (B101401) and scavenges reactive oxygen species, thereby preventing photo-oxidative damage to the photosynthetic apparatus. carotenoidsociety.org
Antioxidant Properties: The extended conjugated double bond system in this compound's structure endows it with potent antioxidant properties. While specific studies on the antioxidant capacity of isolated this compound are not extensively detailed in the provided results, the general antioxidant activity of carotenoids is well-established. They can neutralize free radicals and protect cells from oxidative stress.
Biomarker Potential: The presence of specific carotenoids, such as this compound, can serve as a chemotaxonomic marker for identifying and classifying certain species of photosynthetic bacteria. The unique carotenoid profile of a bacterium can provide valuable information about its phylogenetic relationships and metabolic capabilities.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28FN3O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
8-[(Z)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H28FN3O/c1-19(20-9-11-21(25)12-10-20)6-5-15-27-16-13-24(14-17-27)23(29)26-18-28(24)22-7-3-2-4-8-22/h2-4,6-12H,5,13-18H2,1H3,(H,26,29)/b19-6- |
InChI Key |
YBPJJOQQWQASHM-SWNXQHNESA-N |
Isomeric SMILES |
C/C(=C/CCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=CCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Synonyms |
spirilene |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Isospirilene
Chromatographic Techniques for Purity Assessment and Isolation
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isospirilene Variants
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org It is a gold-standard method for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. thermofisher.comwikipedia.org While large, non-volatile molecules like intact carotenoids are not suitable for direct GC-MS analysis due to their thermal instability and high boiling points, the technique is exceptionally well-suited for analyzing their smaller, volatile degradation or oxidation products. researchgate.netresearchtrend.net
The process begins by introducing a sample into the GC system, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with different compounds eluting at different times (retention times) based on their chemical properties, such as boiling point and polarity. thermofisher.cominnovatechlabs.com Upon exiting the column, these separated components enter the mass spectrometer, where they are ionized, typically by an electron beam. This ionization process causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these ionized fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. wikipedia.org By comparing the retention time and the mass spectrum to libraries of known compounds, a definitive identification can be made. innovatechlabs.com
In the context of this compound, GC-MS would be employed to identify volatile compounds that may arise from its oxidation. For instance, studies on the oxidation of β-carotene have shown the formation of several volatile products like β-ionone and β-cyclocitral. researchgate.net Similar volatile variants could be expected from the breakdown of this compound under specific environmental or experimental conditions. The analysis of these variants provides indirect structural information about the parent carotenoid and insights into its degradation pathways.
Research Findings: While specific GC-MS data for volatile this compound variants is not extensively documented, the methodology can be illustrated by the analysis of oxidation products from the structurally related β-carotene. When β-carotene is subjected to oxidation, a variety of volatile compounds are produced which can be readily identified by GC-MS. researchgate.net
Table 1: Representative GC-MS Data for Volatile Oxidation Products of a Carotenoid (Illustrated using β-Carotene data)
This table illustrates the type of data obtained from a GC-MS analysis of volatile compounds generated from carotenoid oxidation. Data is based on findings for β-carotene. researchgate.net
| Peak No. | Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| 1 | β-Cyclocitral | 10.5 | 152, 137, 109, 95, 81 |
| 2 | β-Ionone | 12.8 | 192, 177, 136, 121, 93 |
| 3 | Dihydroactinidiolide | 14.2 | 182, 167, 125, 111, 97 |
| 4 | α-Ionene | 9.8 | 172, 157, 142, 129, 115 |
Chiral Analysis Methodologies for Stereoisomeric Characterization
Chirality is a fundamental property of many organic molecules, including most carotenoids, arising from the presence of one or more chiral centers. nih.govchadsprep.com A chiral center is typically a carbon atom bonded to four different groups, leading to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. chadsprep.comlibretexts.org Stereoisomers that are non-superimposable mirror images of each other are called enantiomers. libretexts.org The specific stereochemistry of a molecule is critical as it often dictates its biological activity.
The characterization and separation of stereoisomers require specialized chiral analysis techniques. wikipedia.org While standard chromatographic methods are generally unable to distinguish between enantiomers, chiral chromatography provides the necessary selectivity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for the separation of carotenoid stereoisomers. mdpi.comresearchgate.net
In this technique, the stationary phase within the HPLC column is itself chiral. As the mixture of stereoisomers (the mobile phase) passes through the column, the individual isomers interact differently with the chiral stationary phase. wikipedia.org These differential interactions cause one isomer to be retained longer than the other, resulting in their separation and allowing for their individual quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for resolving carotenoid isomers. researchgate.net
For a carotenoid like this compound, which possesses chiral centers, identifying its specific stereoisomeric form is crucial. Chiral HPLC would be the definitive method to determine if a sample consists of a single stereoisomer or a mixture of different forms. The separated isomers can be detected using a UV-Vis detector, as carotenoids strongly absorb light in the visible spectrum. mdpi.com
Research Findings: The successful chiral separation of various carotenoids, such as lutein (B1675518) and zeaxanthin (B1683548), has been extensively reported. researchgate.netscispace.com These studies demonstrate the efficacy of chiral HPLC in resolving complex mixtures of stereoisomers. For example, the configurational isomers of zeaxanthin can be resolved on a chiral amylose-based HPLC column, a feat not possible with standard C18 or C30 columns. mdpi.comresearchgate.net This established methodology is directly applicable to the stereoisomeric characterization of this compound.
Table 2: Representative Chiral HPLC Separation Data for Carotenoid Stereoisomers
This table illustrates the expected outcome of a chiral HPLC analysis for separating the stereoisomers of a carotenoid like this compound, based on established methods for similar compounds. researchgate.net
| Peak No. | Putative Stereoisomer | Retention Time (min) | Relative Abundance (%) |
| 1 | This compound Isomer A | 22.5 | 45 |
| 2 | This compound Isomer B | 24.1 | 55 |
Synthetic Pathways and Advanced Methodologies for Isospirilene and Its Analogues
Retrosynthetic Analysis and Key Disconnections for Isospirilene Scaffolds
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. kg-applchem.jpleah4sci.comdeanfrancispress.com This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. sinica.edu.tw For a large, symmetrical polyene like this compound, the primary strategy involves disconnecting the carbon-carbon bonds of the conjugated backbone.
A common industrial approach for synthesizing carotenoids like lycopene (B16060), a direct biosynthetic precursor to this compound, utilizes a Wittig-type condensation. fao.org This suggests a C20 + C20 or a (C15 + C10 + C15) assembly strategy. A plausible retrosynthetic analysis for this compound would disconnect the molecule at the central double bond, revealing two identical C20 fragments. Alternatively, disconnections can be made to yield smaller, more manageable building blocks.
Key disconnection strategies for polyene chains include:
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic and reliable methods for forming carbon-carbon double bonds. The retrosynthetic disconnection involves breaking a C=C bond to yield a carbonyl compound and a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). For this compound, a symmetrical C40 structure, a convergent strategy could involve synthesizing a C20 phosphonium salt and a C20 aldehyde and combining them in a final coupling step.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthesis heavily relies on transition-metal catalysis. youtube.com Reactions like the Suzuki, Stille, and Negishi couplings are powerful tools for forming C(sp2)-C(sp2) bonds, which constitute the backbone of this compound. youtube.com A retrosynthetic approach using this methodology would disconnect a single bond within the polyene chain, leading to two smaller vinyl-halide or vinyl-organometallic fragments. youtube.com This method offers excellent control over the geometry of the newly formed double bond.
Julia Olefination: This method involves the reaction of a phenyl sulfone with an aldehyde or ketone to generate an alkene, offering another reliable route for constructing the polyene system. A modified Julia olefination has been successfully used in the synthesis of derivatives of fucoxanthin (B1674175), another complex carotenoid. kg-applchem.jp
These disconnections simplify the complex target into smaller, often symmetrical, building blocks that can be synthesized and then coupled in the final stages of the synthesis.
Total Synthesis Strategies and Stereocontrol Techniques
The forward synthesis, or total synthesis, of a complex molecule is the ultimate test of any synthetic plan. pku.edu.cnrsc.orgnih.govepfl.chyork.ac.uk For this compound, the main challenges are the stereoselective construction of the numerous double bonds in the polyene chain and the control of the stereocenters in the terminal rings.
Stereocontrol is crucial as the biological function of chiral molecules is often dependent on their specific three-dimensional structure. science.gov While the polyene chain of this compound is achiral, its saturated terminal rings contain stereocenters. An effective total synthesis must control the relative (diastereoselective) and absolute (enantioselective) configuration of these centers.
Approaches to achieve this control include:
Substrate Control: Using a starting material from the "chiral pool" (readily available enantiopure natural products) that already contains the desired stereocenters.
Auxiliary Control: Temporarily attaching a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Catalyst Control: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is the most efficient method. nih.gov
For example, the stereocontrolled synthesis of the complex carotenoid fucoxanthin has been achieved, demonstrating that such control is possible within this class of molecules. kg-applchem.jpgoogle.ca The development of peptide-based catalysts through combinatorial methods has led to catalysts that can perform site- and enantioselective epoxidation of specific double bonds within a polyene chain, a testament to the high level of control now achievable. nih.gov
Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive transformations in a single pot, where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net These processes are highly efficient in terms of atom economy, time, and resources, as they minimize intermediate purification steps. researchgate.net
Biocatalytic Cascades: Nature is the master of cascade reactions. The biosynthesis of carotenoids from geranylgeranyl pyrophosphate is a multi-enzyme cascade process. nih.govnih.govasm.org Researchers are increasingly harnessing this natural efficiency. For instance, fusing catalytic domains of enzymes, such as lycopene cyclase (crtY) and β-carotene hydroxylase (crtZ), can accelerate these cascade reactions by bringing the enzymes into close proximity, improving the production of downstream products like zeaxanthin (B1683548). researchgate.netnih.gov
Organometallic Cascades: In chemical synthesis, transition metal catalysts can orchestrate elegant cascade reactions. A notable example is the cationic rhodium-catalyzed linear trimerization of acetylene (B1199291) with alkenes bearing directing groups. chinesechemsoc.orgchinesechemsoc.org This reaction efficiently assembles (E,E)-trienes, which are key structural motifs in polyenes, in a single, highly stereoselective step. chinesechemsoc.orgchinesechemsoc.org Such a strategy could be envisioned for the rapid construction of segments of the this compound backbone.
Development of Novel Synthetic Methodologies for this compound Derivatives
The search for more efficient, selective, and environmentally benign synthetic methods is a constant driver of chemical research. This is particularly true for the synthesis of high-value compounds like carotenoids and their derivatives.
Catalysis is at the heart of modern organic synthesis. The development of new catalysts can dramatically improve the synthesis of complex molecules like this compound.
Palladium Catalysts for Polyene Synthesis: A highly practical and scalable catalytic dienylation method has been developed using a palladium catalyst. This reaction enables the regio- and stereoselective synthesis of conjugated dienes and can be used iteratively to build polyenes. acs.org The system, consisting of Pd(OAc)₂ and a specific bisphosphine ligand like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), showed excellent activity and selectivity. acs.org
Rhodium Catalysts for Triene Formation: As mentioned, cationic rhodium(I) complexes have been successfully employed to catalyze the linear trimerization of acetylene and alkenes, providing rapid access to all-trans trienes, which are crucial building blocks for larger polyenes. chinesechemsoc.org
Peptide-Based Catalysts for Selective Oxidation: A diversity-based approach, mimicking directed evolution, has been used to discover low molecular weight, peptide-based catalysts. nih.gov These catalysts demonstrate remarkable site- and enantioselectivity in the oxidation of specific olefins within a complex polyene like geranylgeraniol, showcasing their potential for the selective functionalization of this compound analogues. nih.gov
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For carotenoid production, two major green strategies have emerged: biocatalysis through metabolic engineering and the use of green extraction solvents.
Metabolic Engineering and Biocatalysis: This approach uses microorganisms as cellular factories to produce carotenoids from simple, renewable feedstocks like glucose. nih.govmdpi.com By introducing and optimizing the expression of genes from the carotenoid biosynthetic pathway (e.g., crtE, crtB, crtI) into hosts like E. coli or Saccharomyces cerevisiae, significant quantities of carotenoids can be produced. nih.govnih.gov A key strategy is to overexpress the gene for a rate-limiting enzyme, such as phytoene (B131915) synthase (PSY), to push the metabolic flux towards the desired product. nih.gov This biotechnological approach avoids the use of toxic solvents and harsh reagents associated with traditional chemical synthesis. researchgate.net
Green Extraction Technologies: Even when sourced naturally, the extraction of carotenoids has traditionally relied on volatile and toxic organic solvents. Green chemistry principles have driven the adoption of safer alternatives. mdpi.com These include supercritical fluids like CO₂, which is non-toxic and easily removed, and bio-based solvents such as ethyl acetate, ethyl lactate, and vegetable oils. mdpi.comrsc.orgnih.gov These green solvents are often paired with energy-efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yields and reduce processing times. nih.gov
Chemoenzymatic and Biocatalytic Routes to this compound and Related Structures
The pursuit of sustainable and highly selective methods for the synthesis of complex natural products has propelled the exploration of chemoenzymatic and biocatalytic strategies. These approaches harness the inherent specificity of enzymes to catalyze intricate chemical transformations, often overcoming the challenges of selectivity and stereocontrol encountered in traditional organic synthesis. In the context of this compound and its analogues, biocatalysis offers a promising avenue for their production, leveraging the enzymatic machinery found in various microorganisms. This section delves into the key enzymes and engineered microbial systems that form the basis of biocatalytic routes to this compound.
The biosynthesis of this compound is a branch of the broader carotenoid pathway, prominently found in purple nonsulfur bacteria such as Rhodospirillum rubrum and Rubrivivax gelatinosus. This compound itself is an intermediate in the synthesis of spirilloxanthin (B1238478). nih.govmdpi.com The key enzymatic steps that lead to the formation of this compound and its analogues involve a series of desaturation, hydration, and methylation reactions.
The primary enzymatic players in the conversion of common carotenoid precursors to this compound are carotenoid 1,2-hydratase (CrtC) and carotenoid 3,4-desaturase (CrtD). The subsequent methylation to form spirilloxanthin is catalyzed by 1-hydroxycarotenoid O-methyltransferase (CrtF). nih.govoup.com By strategically expressing the genes encoding these enzymes in a suitable host organism, it is possible to direct the metabolic flux towards the accumulation of this compound.
Enzymatic Transformations in this compound Biosynthesis
The biocatalytic production of this compound typically starts from the C40 carotenoid precursor, lycopene. The pathway to this compound involves the following key enzymatic reactions:
Hydration of Lycopene: The enzyme carotenoid 1,2-hydratase (CrtC) catalyzes the addition of a water molecule across the C1=C2 double bond of lycopene to form rhodopin. nih.gov This initial hydration step is crucial for the subsequent desaturation reaction.
Desaturation to form this compound: The central step in the formation of this compound is the desaturation of the 3,4-double bond in the hydroxylated acyclic end group of a carotenoid precursor. This reaction is catalyzed by carotenoid 3,4-desaturase (CrtD). nih.govnih.gov The CrtD enzyme from Rubrivivax gelatinosus has been shown to convert 1-hydroxy carotenoids at a psi-end group. nih.gov When acting on rhodopin, CrtD introduces a double bond at the 3,4 position of the hydrated ring, yielding this compound.
Methylation to Spirilloxanthin: In the natural spirilloxanthin pathway, this compound is further modified by the enzyme 1-hydroxycarotenoid O-methyltransferase (CrtF). This enzyme utilizes S-adenosylmethionine as a cofactor to methylate the hydroxyl group of this compound, producing spirilloxanthin. oup.comuniprot.orgoup.com Therefore, for the specific production of this compound, the activity of CrtF must be absent or minimized.
Metabolic Engineering for this compound Production
The heterologous production of carotenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been well-established. nih.govresearchgate.netnih.gov These platforms provide a "plug-and-play" system where biosynthetic pathways can be reconstructed by introducing the necessary genes. For this compound production, this involves engineering a host to produce lycopene and then introducing the genes for CrtC and CrtD.
A common strategy involves:
Establishing a Lycopene-Producing Host: This is typically achieved by expressing the genes for geranylgeranyl diphosphate (B83284) synthase (CrtE), phytoene synthase (CrtB), and phytoene desaturase (CrtI) from a carotenoid-producing organism like Pantoea ananatis. nih.gov
Introducing the this compound-Forming Enzymes: The genes for carotenoid 1,2-hydratase (CrtC) and carotenoid 3,4-desaturase (CrtD) are then introduced into the lycopene-producing strain. The source of these genes can be varied to optimize activity; for instance, genes from Rhodobacter capsulatus or Rubrivivax gelatinosus are often utilized. mdpi.comnih.gov
Preventing Downstream Reactions: To ensure the accumulation of this compound, the gene for 1-hydroxycarotenoid O-methyltransferase (CrtF) is omitted from the construct.
The table below summarizes the key enzymes involved in the biocatalytic conversion of lycopene to this compound and its subsequent conversion to spirilloxanthin.
| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) | Source Organism Example |
| Carotenoid 1,2-hydratase | CrtC | Lycopene, Neurosporene (B1235373) | Rhodopin, 1-Hydroxyneurosporene | - | Rhodobacter capsulatus |
| Carotenoid 3,4-desaturase | CrtD | Rhodopin, 1-Hydroxyneurosporene | This compound, Spheroidene (B75920) | FAD (inferred) | Rubrivivax gelatinosus |
| 1-Hydroxycarotenoid O-methyltransferase | CrtF | This compound, Spheroidene | Spirilloxanthin, Methoxyneurosporene | S-adenosylmethionine | Rhodobacter capsulatus |
Substrate Specificity and Pathway Engineering
The substrate specificity of the enzymes plays a critical role in the outcome of the biocatalytic process. For instance, the CrtD enzyme from Rubrivivax gelatinosus exhibits a preference for 1-hydroxyneurosporene over 1-hydroxylycopene (rhodopin). nih.gov This can lead to the concurrent production of spheroidene alongside this compound if neurosporene is also present as a substrate for CrtC. The broad substrate specificity of CrtF from Rhodobacter capsulatus means it can methylate various 1-hydroxy carotenoids, underscoring the importance of its exclusion for this compound accumulation. oup.comoup.com
While dedicated studies focusing solely on maximizing this compound titers through chemoenzymatic and biocatalytic routes are still emerging, the foundational knowledge of the enzymes and pathways involved provides a clear roadmap for future research and development in this area. The ability to produce this compound and its analogues through microbial fermentation presents a sustainable and scalable alternative to traditional chemical synthesis.
Mechanistic Investigations of Isospirilene Chemical Reactivity and Transformations
Elucidation of Organic Reaction Mechanisms Involving Isospirilene
The long, conjugated polyene chain is the primary site of reactivity in this compound. This electron-rich system is susceptible to attack by electrophiles and can participate in various concerted and redox reactions.
Electrophilic and Nucleophilic Substitution Reactions
Due to its electron-rich nature, the polyene chain of this compound is highly susceptible to electrophilic attack . An electrophile, an electron-seeking species, would be attracted to the high electron density of the carbon-carbon double bonds. slideshare.net The reaction would likely proceed through a carbocation intermediate, which can be stabilized by resonance across the conjugated system. However, true substitution reactions along the polyene chain are less common than addition reactions.
Nucleophilic substitution reactions typically occur at an sp3-hybridized carbon atom bonded to a good leaving group. rsc.org In the context of this compound, such reactions are not expected to occur directly on the polyene chain. They would require prior functionalization of the molecule to introduce a suitable leaving group.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.govrsc.org Given its conjugated polyene structure, this compound is a potential candidate for several types of pericyclic reactions. These reactions are typically initiated by thermal or photochemical means. youtube.com
Electrocyclic Reactions: These involve the intramolecular cyclization of a conjugated system. beilstein-journals.orglibretexts.org Under specific conditions (thermal or photochemical), the ends of a portion of the this compound polyene chain could potentially form a new sigma bond, leading to a cyclic product. The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules.
Cycloaddition Reactions: These reactions involve the joining of two separate π-electron systems. libretexts.orgmsu.edu this compound could act as the diene or a more extended π-system in cycloaddition reactions, such as the Diels-Alder reaction, with a suitable dienophile.
Sigmatropic Rearrangements: These are concerted intramolecular shifts of a sigma bond. nih.govrsc.org In this compound, this could manifest as the migration of a hydrogen atom or an alkyl group along the polyene chain.
Oxidation and Reduction Pathways
The extended π-system of this compound makes it susceptible to both oxidation and reduction.
Oxidation involves the loss of electrons and can lead to the formation of various oxygenated derivatives. libretexts.orgscholaris.ca Common oxidizing agents could react with the double bonds to form epoxides, diols, or even cleave the carbon-carbon bonds, leading to shorter chain aldehydes or carboxylic acids. The increase in the oxidation state of the carbon atoms is a key feature of these reactions. samaterials.comlibretexts.org
Reduction , the gain of electrons, would typically involve the saturation of the double bonds in the polyene chain. libretexts.orgsamaterials.com Catalytic hydrogenation, using a metal catalyst like platinum or palladium, is a common method for reducing alkenes to alkanes. youtube.comslideshare.net This process involves the addition of hydrogen atoms across the double bonds. researchgate.net
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
The study of reaction kinetics provides insights into the rates of chemical reactions, while thermodynamics indicates the position of equilibrium and the relative stability of reactants and products. illinois.edulibretexts.org For reactions involving this compound, one could investigate:
Kinetic vs. Thermodynamic Control: In reactions that can yield multiple products, such as electrophilic additions to the conjugated system, the product distribution can be influenced by reaction conditions. libretexts.orgresearchgate.net At lower temperatures, the kinetically controlled product (the one that forms faster) may predominate, while at higher temperatures, the thermodynamically controlled product (the more stable one) is often favored. libretexts.org
A hypothetical reaction energy diagram for the addition of an electrophile (E+) to a segment of the this compound polyene chain could illustrate this principle.
| Parameter | Kinetic Product | Thermodynamic Product |
| Formation Rate | Faster | Slower |
| Activation Energy | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Favored Conditions | Lower Temperatures | Higher Temperatures |
This is an interactive data table based on general principles of kinetic and thermodynamic control.
Photochemical and Electrochemical Reactivity of this compound
The absorption of light by this compound can lead to electronically excited states with distinct reactivity.
Photochemical Reactivity: Carotenoids like this compound are known to undergo photochemical reactions, most notably E/Z (or cis/trans) isomerization around the carbon-carbon double bonds. rsc.orgnih.gov This process involves the absorption of a photon, leading to an excited state where rotation around a double bond is more facile. This can result in a mixture of different geometric isomers.
Electrochemical Reactivity: The electrochemical behavior of carotenoids has been studied to understand their antioxidant properties. illinois.edu Techniques like cyclic voltammetry can be used to determine the oxidation potentials of this compound. The ease with which it can be oxidized is a measure of its ability to donate electrons and act as an antioxidant. The extended conjugation in this compound is expected to lower its oxidation potential, making it a relatively good electron donor.
Structure Activity Relationship Sar and Derivative Research for Isospirilene
Design and Synthesis of Isospirilene Analogues and Derivatives
The design and synthesis of analogues and derivatives are pivotal steps in transforming a naturally occurring compound into a viable therapeutic agent or research tool. For this compound, this process would involve the strategic modification of its core structure to explore and enhance its biological activities.
The initial phase would involve computational modeling to predict how structural changes might affect the molecule's properties. Key areas for modification on the this compound scaffold would likely include the polyene chain and the terminal aromatic rings. Alterations to the length and saturation of the polyene chain, as well as the introduction of various substituents on the aromatic rings, could significantly influence the compound's electronic and steric properties.
Exploration of Structural Modifications and Their Impact on Molecular Interactions
Understanding how structural modifications influence a molecule's interaction with biological targets is the cornerstone of SAR studies. For this compound, this would involve investigating how changes to its structure affect its binding to proteins or other macromolecules.
Key structural features of this compound that would be targeted for modification include:
The Polyene Chain: The length and rigidity of this chain are crucial for its interaction with binding pockets. Shortening, lengthening, or introducing conformational constraints could alter binding affinity and selectivity.
Terminal Aromatic Rings: The substitution pattern on these rings can be modified to introduce hydrogen bond donors and acceptors, or to alter the hydrophobic character of the molecule. These changes can fine-tune the interactions with specific amino acid residues in a target protein. nih.govresearchgate.netnih.gov
The impact of these modifications would be assessed using a variety of biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy, to quantify binding affinities and elucidate the specific molecular interactions involved.
Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis methodologies would be invaluable. wikipedia.orgslideshare.netku.dk These approaches allow for the rapid generation of a large number of structurally related compounds, known as a chemical library. rroij.com
The synthesis of an this compound library could be achieved using solid-phase synthesis, where the growing molecule is attached to a resin bead, facilitating the purification process after each reaction step. pharmacy180.com Alternatively, parallel synthesis techniques in multi-well plates could be employed to generate a spatially addressed library of discrete compounds. researchgate.net
High-throughput screening (HTS) would then be used to rapidly assess the biological activity of the synthesized library. iphy.ac.cn This involves automated assays that can test thousands of compounds in a short period. The data generated from HTS would be crucial for identifying "hit" compounds with desired activities and for building a comprehensive SAR profile for the this compound class of molecules. rsc.orgmdpi.comdigitellinc.com
Theoretical and Computational Chemistry Applied to Isospirilene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. unipd.it These calculations can predict various properties, including molecular geometry, reaction energies, and spectroscopic data. unipd.itnih.gov
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most popular and versatile methods in computational chemistry. nih.govwikipedia.org The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. wikipedia.orgyoutube.com This approach significantly reduces computational cost compared to traditional wave function-based methods, allowing for the study of larger and more complex molecules. nih.gov
A DFT study of isospirilene would focus on calculating its ground-state electronic structure to predict its geometry, stability, and various physicochemical properties. Key parameters obtained from such a study would include the total energy, electron density distribution, and the energies of the frontier molecular orbitals. While specific DFT studies on this compound are not extensively documented in publicly available research, the application of DFT would yield fundamental insights into its molecular behavior. For instance, calculations could determine the optimal conformation of its long polyene chain and the electronic effects of its terminal methoxy (B1213986) group.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Description | Hypothetical Significance for this compound |
| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the relative stability of different potential isomers or conformers. |
| Electron Density | The probability of finding an electron at a specific point in space. | Reveals regions of high or low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher reactivity and easier electronic excitation, which is relevant for its role as a pigment. |
| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution across the molecule, highlighting polar regions. |
Molecular Orbital (MO) theory provides a delocalized description of chemical bonding, where electrons are not assigned to individual bonds between atoms but are treated as moving under the influence of all nuclei in the molecule. libretexts.org The combination of atomic orbitals forms molecular orbitals, which can be bonding (lower energy, stabilizing), antibonding (higher energy, destabilizing), or nonbonding. libretexts.orguci.edu
An MO analysis of this compound would be crucial for understanding its electronic transitions, which are responsible for its characteristic color. The analysis would focus on the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iphy.ac.cn For a polyene system like this compound, the HOMO and LUMO are typically π and π* orbitals, respectively, associated with the conjugated double bonds. The energy gap between these orbitals dictates the wavelength of light absorbed.
Table 2: Illustrative Frontier Molecular Orbitals of this compound
| Molecular Orbital | Type | Description |
| HOMO | π (Pi) | The highest energy molecular orbital occupied by electrons. In this compound, this would be a delocalized π-orbital extending across the conjugated polyene system. |
| LUMO | π* (Pi-antibonding) | The lowest energy molecular orbital that is unoccupied. Electronic transitions, such as light absorption, involve promoting an electron from the HOMO to the LUMO. |
| HOMO-1 | π (Pi) | The molecular orbital just below the HOMO in energy. |
| LUMO+1 | π* (Pi-antibonding) | The molecular orbital just above the LUMO in energy. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. valencelabs.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. valencelabs.combiorxiv.org This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding their dynamic behavior in various environments. nih.govnih.gov
For a long, flexible molecule like this compound, MD simulations would be instrumental in analyzing its conformational flexibility. The polyene chain can adopt numerous shapes, and MD simulations can reveal the most probable conformations in solution or within a biological membrane. The simulations can track changes in dihedral angles along the carbon backbone, providing a detailed picture of how the molecule folds and moves. This dynamic information is crucial for understanding how this compound interacts with its environment, such as a photosynthetic reaction center or a lipid bilayer.
In Silico Screening and Molecular Docking Studies for Target Identification
In silico screening and molecular docking are computational techniques used in drug discovery and molecular biology to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.govnanobioletters.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. europeanreview.orgfip.org The process involves sampling many possible conformations and orientations of the ligand within the binding site and scoring them to identify the most favorable interactions. nih.gov
While this compound is primarily known as a photosynthetic pigment, these in silico methods could be used to explore potential secondary biological targets. For example, molecular docking could be used to screen this compound against a library of proteins to identify potential binding partners, a process known as reverse docking. nih.gov If a potential protein target is identified, docking can provide a detailed model of the binding mode, highlighting key interactions like hydrogen bonds or hydrophobic contacts that stabilize the complex. Such studies could uncover novel biological functions for this compound or similar carotenoids.
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study of this compound
| Potential Protein Target | Scoring Function (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Bacteriochlorophyll-binding protein | - | -9.5 | TYR, TRP, PHE (π-stacking with polyene chain) |
| Retinoid X receptor | - | -8.2 | LEU, ILE, VAL (Hydrophobic interactions) |
| Lipoxygenase | - | -7.8 | HIS, PHE (Hydrophobic and π-π interactions) |
| Serum Albumin | - | -7.1 | LYS, ARG (Electrostatic), LEU (Hydrophobic) |
Chemometric Methods for Molecular Design and Structure-Property Relationships of this compound Variants
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. researchgate.net In molecular design, chemometrics is used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). wiley.comarchive.org These models correlate the structural or physicochemical properties of a series of compounds with a particular property or biological activity. nih.gov
For this compound, chemometric methods could be applied to study variants with different chain lengths, functional groups, or substitution patterns. By systematically modifying the structure of this compound and calculating various molecular descriptors (e.g., size, shape, lipophilicity, electronic properties), a QSPR model could be developed. For example, such a model could predict the absorption maximum (λmax) of different this compound analogs based on their structural features. This approach would enable the rational design of new carotenoid-based molecules with tailored optical properties for applications in materials science or as molecular probes.
Investigation of Isospirilene S Molecular Interactions and Mechanisms
Receptor Binding Studies and Ligand-Target Interactions (e.g., Neurotransmitter Receptors)
There is a lack of specific data from receptor binding assays for isospirilene within the public domain. Neurotransmitter receptors are crucial targets for many biologically active compounds, mediating signals across synapses in the nervous system. wikipedia.orgnih.gov The effect of a neurotransmitter is determined by the receptor it binds to, which can lead to excitatory, inhibitory, or modulatory effects on the postsynaptic neuron. wikipedia.org Techniques such as radioligand binding assays are commonly used to determine the affinity and density of receptors for a specific ligand. labome.comchelatec.com These assays can be performed in various formats, including saturation and competitive binding studies, to determine key parameters like the dissociation constant (Kd) and the inhibitor constant (Ki). chelatec.comnih.gov However, no such studies detailing this compound's interaction with any specific neurotransmitter receptor have been found.
Enzyme Modulation and Inhibition Mechanisms
Detailed research on this compound's role as an enzyme modulator or inhibitor is not currently available in published scientific literature. Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org Inhibition can be reversible or irreversible. ucl.ac.uk Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind non-covalently to an enzyme. ucl.ac.ukpatsnap.com The mechanism of inhibition often involves the inhibitor binding to the active site or an allosteric site, causing a conformational change that reduces the enzyme's efficacy. patsnap.commicrobenotes.com Without experimental data, it is not possible to determine if this compound acts as an enzyme inhibitor or to characterize its potential mechanism of action.
Protein-Isospirilene Interaction Analysis (e.g., through spectroscopy or binding assays)
There is no specific information available from studies analyzing the interaction between this compound and proteins. The study of protein-protein and protein-ligand interactions is fundamental to understanding cellular processes. nih.govthermofisher.com A variety of biophysical techniques are employed to characterize these interactions, including co-immunoprecipitation, pull-down assays, and various spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy. thermofisher.commdpi.comnih.gov These methods can provide insights into binding affinity, stoichiometry, and conformational changes that occur upon binding. refeyn.com For example, FTIR spectroscopy can be used to observe changes in the secondary structure of a protein upon ligand binding by analyzing shifts in the amide I and amide II bands. mdpi.comnih.gov However, no such analytical data has been published for this compound.
Cellular Pathway Perturbation and Mechanistic Signaling Investigations (non-clinical)
Non-clinical studies investigating the effects of this compound on cellular pathways and signaling mechanisms have not been identified in the available scientific literature. Perturbations in cellular signaling networks can lead to various cellular responses and are often studied to understand the mechanism of action of a compound. nih.gov The mitogen-activated protein kinase (MAPK) pathway is one example of a critical signaling cascade that controls fundamental cellular processes. nih.govelifesciences.org Understanding how a compound perturbs such pathways can provide insights into its potential biological effects. nih.govbiorxiv.org However, without experimental data, the impact of this compound on any specific cellular pathway remains unknown.
Natural Product Sourcing and Biosynthetic Pathway Elucidation of Isospirilene if Applicable
Isolation and Characterization from Biological Sources
Isospirilene is primarily sourced from microorganisms, most notably the purple nonsulfur bacterium Rhodospirillum rubrum. This bacterium synthesizes a variety of carotenoids, with spirilloxanthin (B1238478) being the terminal and most abundant. This compound is one of the precursor molecules in this pathway.
The isolation of this compound from bacterial cultures typically involves a multi-step process. First, the bacterial cells are harvested and lysed to release the intracellular contents. The lipophilic carotenoids, including this compound, are then extracted from the cell lysate using organic solvents. A common method involves a single-step extraction with a hexane/methanol/water mixture, which is suitable for subsequent analysis by high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net
Following extraction, the crude extract containing a mixture of carotenoids is subjected to chromatographic techniques to separate and purify this compound. HPLC with a C18 column is a widely used method for the analytical and preparative separation of these compounds.
Characterization of the isolated this compound is achieved through various spectroscopic techniques. These methods provide detailed information about the molecule's structure and properties.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C42H60O2 |
| Molecular Weight | 596.9 g/mol |
| CAS Number | 1393-55-1 |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Observed Data |
| UV-Visible Spectroscopy | Absorption maxima (λmax) are typically observed in the range of 470-510 nm in various solvents, characteristic of the extended polyene chromophore. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would reveal the loss of specific groups from the parent molecule. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton NMR spectrum would display signals corresponding to the different types of protons in the this compound molecule, including those of the polyene chain and the terminal methoxy (B1213986) groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the this compound structure, confirming the carbon skeleton and the presence of methoxy groups. |
Biosynthetic Origin and Pathway Reconstruction
The biosynthesis of this compound is a branch of the broader carotenoid biosynthetic pathway, which originates from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Rhodospirillum rubrum, the spirilloxanthin pathway diverges from the central carotenoid pathway at the level of lycopene (B16060).
The phytoene (B131915) desaturase (CrtI) in R. rubrum is a four-step desaturase that converts phytoene into lycopene. researchgate.net From lycopene, the pathway to spirilloxanthin involves a series of hydration and methylation reactions. The key enzymes responsible for the conversion of lycopene to intermediates like this compound are encoded by the crtC and crtD genes.
CrtC (Carotenoid 1,2-Hydratase): This enzyme catalyzes the addition of a water molecule across a double bond at the 1,2-position of the carotenoid backbone.
CrtD (Carotenoid 3,4-Desaturase/Methoxytransferase): This enzyme is bifunctional in some bacteria. In the context of spirilloxanthin biosynthesis, it is primarily responsible for the methylation of the hydroxyl groups introduced by CrtC, converting them into methoxy groups.
While the exact order of all reactions in the spirilloxanthin pathway can sometimes vary between organisms, the formation of this compound from lycopene generally involves these enzymatic steps. The pathway can proceed through intermediates such as rhodopin (hydroxylated lycopene) and anhydrorhodovibrin.
Genetic Engineering and Synthetic Biology Approaches for Biosynthesis
The potential of this compound and other carotenoids in various industries has driven research into enhancing their production through genetic engineering and synthetic biology. While much of the focus has been on high-value carotenoids like astaxanthin and lycopene, the principles and techniques are applicable to the production of this compound.
The primary strategies involve the metabolic engineering of natural producers like Rhodospirillum rubrum or the heterologous production in more easily culturable hosts such as Escherichia coli or the yeast Saccharomyces cerevisiae.
Table 3: Genetic Engineering Strategies for this compound Biosynthesis
| Approach | Description | Potential Target Genes/Pathways |
| Overexpression of Key Biosynthetic Genes | Increasing the expression levels of the enzymes directly involved in the this compound pathway can enhance the metabolic flux towards the desired product. | crtC, crtD, and upstream genes like crtI and those of the MEP pathway (e.g., dxs, dxr). |
| Blocking Competing Pathways | To channel more precursors towards this compound, genes encoding enzymes for competing pathways can be knocked out or downregulated. | Genes involved in the biosynthesis of other carotenoids or non-carotenoid isoprenoids. |
| Host Strain Optimization | Modifying the host organism to improve its overall metabolic capacity and tolerance to the accumulation of the target compound. | Central carbon metabolism, cofactor regeneration pathways. |
| Heterologous Expression | Introducing the necessary biosynthetic genes (crtC, crtD, etc.) into a non-native host that is well-suited for industrial fermentation. | Introduction of the spirilloxanthin pathway genes into E. coli or S. cerevisiae. |
To date, specific engineering efforts targeting the high-level accumulation of this compound are not extensively documented in publicly available research. However, studies on the production of other carotenoids in engineered microbes provide a strong foundation for future work on this compound. For instance, the successful production of lycopene in engineered E. coli and yeast demonstrates the feasibility of heterologously expressing carotenoid biosynthetic pathways. By introducing and optimizing the expression of crtC and crtD from Rhodospirillum rubrum in a lycopene-producing host, it is theoretically possible to establish a microbial cell factory for this compound production.
Advanced Research Applications of Isospirilene Non Clinical
Isospirilene as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. While there is no direct research demonstrating this compound's use as a chemical probe, its structural features suggest theoretical possibilities. The compound, also known by the identifier R 6109, is a derivative of butyrophenone. wikipedia.orgoup.com Butyrophenones are known to interact with various receptors in the central nervous system. This inherent biological activity could, in principle, be harnessed.
To function as a chemical probe, this compound would need to be modified to incorporate reporter groups, such as fluorescent tags or biotin, allowing for the visualization and isolation of its biological targets. Its spirocyclic core, a rigid three-dimensional structure, could provide a unique scaffold for the design of highly specific probes. The exploration of this compound and its analogues in this context could lead to the development of novel tools for dissecting complex neuronal pathways and understanding the mechanisms of neuropsychiatric disorders.
Application in Materials Science (e.g., Polymer Chemistry, Supramolecular Assembly)
The application of this compound in materials science, including polymer chemistry and supramolecular assembly, is not documented in existing scientific literature. However, its molecular architecture presents intriguing possibilities for the design of novel materials.
In polymer chemistry , the presence of reactive functional groups would be a prerequisite for its incorporation into polymer chains. While the core structure of this compound is relatively stable, synthetic modifications could introduce polymerizable moieties. For instance, the phenyl groups could be functionalized with vinyl or acrylic groups, enabling its use as a monomer in addition polymerization. The resulting polymers could possess unique photophysical or thermal properties due to the presence of the complex this compound unit.
In the realm of supramolecular assembly , the non-covalent interactions of this compound could be exploited. The aromatic rings could participate in π-π stacking interactions, while the nitrogen and oxygen atoms could act as hydrogen bond acceptors. These interactions could drive the self-assembly of this compound molecules into well-defined, higher-order structures such as gels, liquid crystals, or nanofibers. The fluorine atom could also influence intermolecular interactions through halogen bonding. The creation of such supramolecular materials from this compound would be a novel area of research, with potential applications in sensing, drug delivery, and electronics.
Role in Catalysis or Asymmetric Synthesis as a Chiral Auxiliary/Ligand
The potential of this compound in catalysis, particularly in asymmetric synthesis as a chiral auxiliary or ligand, is another area ripe for investigation. The core of this compound contains a spiro center, which is a source of chirality if the molecule is resolved into its enantiomers. The presence of nitrogen atoms in the triazaspirodecane ring system also offers potential coordination sites for metal catalysts.
As a chiral auxiliary , a single enantiomer of this compound could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired chiral product is formed, the this compound auxiliary would be cleaved and could potentially be recovered. Its rigid spirocyclic structure could provide a well-defined chiral environment, leading to high levels of stereocontrol.
Alternatively, as a chiral ligand , this compound or its derivatives could be coordinated to a transition metal center to create a chiral catalyst. Such catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of this compound-based ligands would add to the toolbox of chiral ligands available to synthetic chemists, potentially enabling new and more efficient synthetic routes to enantiomerically pure compounds.
Future Research Directions and Methodological Advancements for Isospirilene
Integration of Artificial Intelligence and Machine Learning in Isospirilene Research
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to navigate the complexities of carotenoid research, offering significant potential for the study of this compound. nih.gov These computational approaches can analyze vast datasets to identify patterns, predict outcomes, and optimize processes that are beyond the scope of traditional research methods. nih.govnih.gov
The application of AI and ML in this compound research is anticipated in several key areas:
Biosynthesis Optimization: ML models can be developed to enhance the production of this compound in recombinant microorganisms like yeast or microalgae. nih.govnih.gov By analyzing data on gene expression levels and resulting carotenoid output, these models can predict the optimal genetic modifications and cultivation conditions for maximizing yield. nih.gov For instance, supervised machine learning has been used to predict carotenoid productivity based on the expression levels of mevalonate (B85504) pathway enzyme genes in yeast. nih.gov
Predictive Quantification: Machine learning algorithms can be trained to estimate this compound content using data from rapid, non-destructive techniques like colorimetry or spectroscopy. researchgate.net This avoids the need for more complex and time-consuming analytical methods like High-Performance Liquid Chromatography (HPLC), facilitating high-throughput screening of samples. researchgate.net
Data Analysis and Interpretation: The large datasets generated from genomics, proteomics, and metabolomics (multi-omics) studies can be processed by AI to reveal novel insights into this compound's metabolic pathways and its interactions within biological systems. mdpi.com AI can enhance data analysis and pattern recognition, providing a more comprehensive understanding of the compound's biological role. mdpi.com
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome | Supporting Research Context |
|---|---|---|---|
| Production | Supervised Machine Learning | Prediction of optimal gene expression levels for increased this compound yield in engineered microbes. nih.gov | Improving productivity of useful chemicals from engineered yeast. nih.gov |
| Quantification | Predictive Modeling, SVM, ANN | Rapid estimation of this compound concentration from spectral or colorimetric data. nih.govresearchgate.net | Less analysis time, high accuracy, and lower cost for fucoxanthin (B1674175) quantification. nih.gov |
| Bioinformatics | Multi-Omics Integration | Comprehensive biological insights from combined genomics, proteomics, and metabolomics data. mdpi.com | Understanding the interactions between carotenoids and cellular processes. mdpi.com |
| Process Control | Smart Cultivation Systems | Automated optimization of environmental conditions (light, nutrients) for microbial this compound production. nih.gov | Application of AI models in microalgae-related research studies. nih.gov |
Exploration of Novel Spectroscopic and Imaging Techniques for this compound Analysis
Advancements in spectroscopic and imaging technologies are enabling more sensitive, specific, and non-invasive analysis of carotenoids, which can be directly applied to this compound research. These techniques are crucial for elucidating its structure, quantifying its presence, and visualizing its distribution in various matrices.
Raman Spectroscopy (RS) has emerged as a particularly powerful tool. Due to the conjugated double-bond system in their polyene backbone, carotenoids like this compound produce a strong Raman signal, making them highly suitable for this type of analysis. mdpi.com RS is non-preparative and fast, offering a significant advantage over traditional chromatographic methods. mdpi.com Future applications for this compound include:
Non-invasive in vivo analysis: Resonance Raman spectroscopy can be used to detect and measure this compound concentrations in living tissues, such as skin, without the need for biopsies. nih.govnih.gov
Advanced Raman Techniques: Newer methods like Surface-Enhanced Raman Spectroscopy (SERS), Coherent Anti-Stokes Raman Spectroscopy (CARS), and Stimulated Raman Scattering (SRS) offer even greater sensitivity and specificity for analyzing this compound at very low concentrations. mdpi.com
Other promising analytical techniques include a range of chromatographic and spectrometric methods that offer high precision. The coupling of techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides enhanced analytical precision for identification and quantification. researchgate.net Super-resolution imaging and spatial transcriptomics represent the cutting edge of visualization, allowing for detailed mapping of this compound's distribution within individual cells and tissue contexts. mdpi.com
Table 2: Advanced Analytical Techniques for this compound Research
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| Raman Spectroscopy (RS) | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Non-invasive quantification in biological tissues; quality control. mdpi.comnih.gov | mdpi.comnih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals of molecules adsorbed on rough metal surfaces. | Ultra-sensitive detection and differentiation of carotenoid molecules. mdpi.com | mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection with mass spectrometry. | Precise identification and quantification from complex biological samples. researchgate.net | researchgate.net |
| Super-Resolution Imaging | Optical microscopy techniques that overcome the diffraction limit. | Nanometer-scale visualization of this compound distribution within cells. mdpi.com | mdpi.com |
| Spatial Transcriptomics | Mapping gene expression within a tissue's spatial context. | Correlating this compound presence with local gene activity in tissues. mdpi.com | mdpi.com |
Development of Advanced Computational Models for Predicting this compound Behavior
Computational modeling provides a powerful lens for investigating molecular behavior at a level of detail that is often inaccessible through experimental methods alone. For this compound, advanced computational models can predict its physicochemical properties, its interactions with biological systems, and its dynamic behavior.
Molecular dynamics (MD) simulations are a key tool for studying how this compound intercalates and behaves within lipid bilayers, which serve as models for cell membranes. nih.gov These simulations can reveal the preferred orientation of this compound within a membrane, its effect on membrane properties like fluidity and ordering, and the energetic favorability of its insertion. nih.gov This is crucial for understanding its role as a potential membrane-stabilizing agent or antioxidant.
Furthermore, high-level quantum mechanical models are being developed to understand the complex photophysics of carotenoids. Techniques like the Density Matrix Renormalization Group (DMRG) can simulate the highly correlated excited state dynamics of these molecules following light absorption. acs.org Applying such models to this compound could elucidate its internal conversion processes and energy dissipation pathways, which are fundamental to its potential function in photoprotection. In the realm of biotechnology, in silico modeling methods such as flux balance analysis can be used to predict genetic targets for metabolic engineering, aiming to enhance the biosynthesis of carotenoids in host organisms. nih.gov
Interdisciplinary Research Synergies for this compound-Related Discoveries
The future of this compound research hinges on fostering robust interdisciplinary collaborations. The complexity of studying natural compounds, from their biosynthesis to their potential health effects, requires a convergence of expertise from diverse scientific fields. mdpi.com The advancement of carotenoid science highlights the importance of breaking down traditional research silos. nih.govcarotenature.com
Key synergies for this compound research include:
Chemistry and Biology: Chemists can synthesize this compound analogues for structure-activity relationship studies, while biologists can test their efficacy and mechanisms of action in cellular and animal models.
Physics and Medicine: Physicists developing novel spectroscopic and imaging techniques can collaborate with medical researchers to create non-invasive diagnostic tools based on this compound detection. nih.gov
Computer Science and Biotechnology: Experts in AI, machine learning, and computational modeling can work with biotechnologists and metabolic engineers to design and optimize microbial cell factories for sustainable this compound production. nih.govmdpi.com
Pharmacology and Nanotechnology: The synergy between pharmacologists and nanotechnologists is critical for developing innovative formulation and delivery systems to improve the bioavailability of lipophilic compounds like this compound. mdpi.com
This collaborative approach, integrating knowledge from multiple disciplines, will be the primary driver for translating fundamental discoveries about this compound into practical applications. mdpi.com
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing Isospirilene in laboratory settings?
Methodological Answer: this compound synthesis typically follows multi-step organic reactions, such as nucleophilic substitution or cycloaddition. Key steps include:
- Precursor selection : Use literature-precedented reagents (e.g., halogenated intermediates) to ensure reproducibility .
- Reaction optimization : Adjust temperature, solvent polarity, and catalyst loading (e.g., palladium-based catalysts) to improve yield. Document deviations from established protocols for peer validation .
- Purification : Column chromatography or recrystallization should be employed, with purity verified via HPLC (>95%) .
Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Structural confirmation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to validate molecular identity .
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>200°C) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Meta-analysis framework : Systematically compare experimental variables (e.g., cell lines, dosage ranges, assay endpoints) to identify confounding factors .
- Reproducibility testing : Replicate conflicting studies under standardized conditions (e.g., ATCC cell lines, ISO-certified reagents) .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate variables influencing activity discrepancies .
Q. Q4. What computational modeling approaches are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- In silico tools : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess membrane permeability and docking software (AutoDock Vina) for target-binding affinity .
- ADME prediction : Leverage QSAR models (e.g., SwissADME) to estimate bioavailability, metabolic pathways, and toxicity profiles .
- Validation : Cross-reference computational results with in vitro assays (e.g., Caco-2 cell permeability) to refine predictive accuracy .
Q. Q5. How should researchers design in vivo studies to evaluate this compound’s neuropharmacological effects while minimizing bias?
Methodological Answer:
- Blinded protocols : Randomize treatment groups and use double-blind administration to reduce observer bias .
- Endpoint selection : Prioritize behavioral assays (e.g., Morris water maze for cognitive effects) validated in prior literature .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
Methodological and Ethical Considerations
Q. Q6. What strategies ensure robust experimental design when scaling up this compound synthesis for preclinical trials?
Methodological Answer:
- Scale-up criteria : Follow QbD (Quality by Design) principles, identifying critical process parameters (CPPs) like mixing efficiency and heat transfer .
- Safety protocols : Conduct hazard operability (HAZOP) analyses for exothermic reactions and implement engineering controls (e.g., jacketed reactors) .
- Documentation : Maintain batch records with raw material sources, reaction conditions, and impurity profiles for regulatory compliance .
Q. Q7. How can researchers address gaps in mechanistic understanding of this compound’s interaction with non-target proteins?
Methodological Answer:
- Proteomic profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
- CRISPR screening : Perform genome-wide knockout studies to pinpoint pathways modulating this compound’s efficacy .
- Data integration : Apply systems biology tools (e.g., STRING database) to map protein interaction networks and prioritize validation experiments .
Data Analysis and Reporting
Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values .
- Bootstrap resampling : Estimate confidence intervals for dose thresholds to account for variability .
- Reporting standards : Adhere to CONSORT guidelines for transparency in data visualization (e.g., error bars, n-values) .
Q. Q9. How should researchers structure a manuscript to highlight this compound’s novelty while addressing methodological limitations?
Methodological Answer:
- Discussion framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .
- Limitations section : Explicitly address assay sensitivity (e.g., low-throughput screens) and propose alternative approaches (e.g., organoid models) .
- Data deposition : Share raw datasets in public repositories (e.g., Zenodo) to enable meta-analyses .
Interdisciplinary Collaboration
Q. Q10. What interdisciplinary approaches enhance translational research on this compound?
Methodological Answer:
- Collaborative frameworks : Partner with bioinformaticians for omics data interpretation and clinicians for patient-derived sample validation .
- Tool integration : Combine cheminformatics (e.g., PubChem) with electronic health records (EHRs) to identify repurposing opportunities .
- Funding alignment : Target grants emphasizing cross-disciplinary innovation (e.g., NIH Common Fund initiatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
